molecular formula C11H7ClN2O2 B1530700 6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid CAS No. 1258850-50-8

6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid

Cat. No. B1530700
M. Wt: 234.64 g/mol
InChI Key: BRONFCRDDFHGKC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The Yamaguchi reaction is widely applied to synthesize esters and lactones. It involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine . The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .

Scientific Research Applications

Antimicrobial Activity

6-(4-Chlorophenyl)pyrazine-2-carboxylic acid and its analogs have been explored for antimicrobial properties. Notably, certain derivatives have demonstrated significant antimicrobial activity. For example, some compounds showed substantial antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus, with one derivative being particularly active against this strain (Krátký, Vinšová, & Buchta, 2012). Similarly, other analogs have exhibited notable antifungal effects against specific fungal strains (Doležal et al., 2006).

Photosynthesis-Inhibiting Activity

Some derivatives of 6-(4-Chlorophenyl)pyrazine-2-carboxylic acid have been shown to inhibit photosynthetic electron transport (PET) in plants. This activity is of interest in the development of herbicides and the study of photosynthetic mechanisms. For instance, certain compounds manifested substantial PET inhibition in spinach chloroplasts, highlighting their potential as photosynthesis-inhibiting agents (Doležal et al., 2007).

Antitubercular Bioactivity

Research has also focused on the antitubercular properties of pyrazine-2-carboxylic acid derivatives. Several compounds have shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This includes derivatives synthesized using alternative methods to avoid the use of hazardous chemicals, indicating a potential path for safer and effective antitubercular agents (Wati, Adyarini, Fatmawati, & Santoso, 2020).

Structural and Supramolecular Chemistry

6-(4-Chlorophenyl)pyrazine-2-carboxylic acid and its related compounds have been studied for their structural characteristics and ability to form supramolecular complexes. This research has implications in crystal engineering and the design of molecular materials. For example, certain carboxylic acid functionalized pyrazine derivatives have been used to study hydrogen bond interactions and metal-directed self-assembly, contributing to our understanding of molecular self-assembly processes (Kong et al., 2012).

properties

IUPAC Name

6-(4-chlorophenyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-13-6-10(14-9)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRONFCRDDFHGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJC Scanio, L Shi, I Drizin, RJ Gregg… - Bioorganic & medicinal …, 2010 - Elsevier
Na v 1.8 (also known as PN3) is a tetrodotoxin-resistant (TTx-r) voltage-gated sodium channel (VGSC) that is highly expressed on small diameter sensory neurons. It has been …
Number of citations: 33 www.sciencedirect.com

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